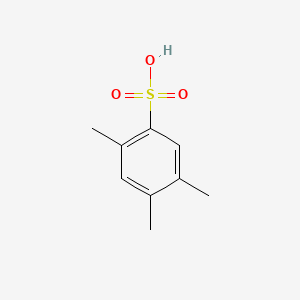

2,4,5-Trimethylbenzenesulfonic acid

Description

Historical Context and Evolution of Aromatic Sulfonic Acid Chemistry

The journey of aromatic sulfonic acids began in the mid-19th century with the discovery of sulfonation, an electrophilic aromatic substitution reaction. wikipedia.org This process involves the replacement of a hydrogen atom on an aromatic ring with a sulfonic acid group (-SO₃H). Initially, concentrated sulfuric acid was the primary reagent used for this transformation. wikipedia.org Over time, the methodology evolved, with the introduction of oleum (B3057394) (sulfuric acid fortified with sulfur trioxide) and chlorosulfuric acid to achieve more efficient sulfonation. wikipedia.orgbritannica.com A notable early named reaction is the Piria reaction, discovered in 1851, which combines the reduction of a nitro group and sulfonation. wikipedia.org The Tyrer sulfonation process, developed in 1917, was a significant technological advancement for its time. wikipedia.org

A key feature of aromatic sulfonation that has driven its utility is its reversibility. wikipedia.org While sulfonation occurs in concentrated acidic conditions, the reverse reaction, desulfonation, can be induced in hot, dilute aqueous acid. This reversibility has been ingeniously exploited in organic synthesis. The sulfonic acid group can be installed as a temporary protecting group to block a specific position on an aromatic ring, directing other electrophiles to desired locations. Once the subsequent reactions are complete, the sulfonic acid group can be removed. wikipedia.org

The applications of aromatic sulfonic acids quickly expanded. They became crucial intermediates in the production of dyes and pharmaceuticals, such as sulfa drugs. wikipedia.org Their derivatives are also fundamental to the manufacturing of detergents and ion-exchange resins. britannica.com The ability of the sulfonic acid group to enhance water solubility has been another significant driver of its use, particularly in the development of water-soluble catalysts. britannica.combritannica.com

Significance of 2,4,5-Trimethylbenzenesulfonic Acid within Organosulfur Chemistry

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, are integral to various fields, including medicinal chemistry and material science. jmchemsci.comnih.gov Aromatic sulfonic acids, a prominent class within this family, are valued for their strong acidic nature and their role as versatile intermediates. britannica.com

This compound's significance stems from the specific arrangement of its substituents on the benzene (B151609) ring. The three methyl groups are electron-donating, which influences the reactivity of the aromatic ring and the properties of the sulfonic acid group. This particular substitution pattern distinguishes it from other isomers like 2,4,6-trimethylbenzenesulfonic acid and from simpler analogs such as benzenesulfonic acid or toluenesulfonic acid.

The primary role of this compound and its derivatives in organosulfur chemistry is often as a strong acid catalyst in organic reactions. The bulky trimethyl-substituted phenyl group can influence the stereochemistry of reactions and the solubility of the catalyst in organic solvents. Furthermore, it serves as a precursor or intermediate in the synthesis of more complex molecules where the 2,4,5-trimethylphenylsulfonyl moiety is a desired structural component.

Overview of Key Research Domains Pertaining to the Compound

Research involving this compound is primarily concentrated in the area of catalysis and, to a lesser extent, as a building block in organic synthesis.

Catalysis: Strong acid catalysts are essential in a multitude of chemical transformations. This compound, being a strong organic acid, finds application as a catalyst in reactions such as esterification, alkylation, and condensation. Its organic nature often provides better solubility in non-polar reaction media compared to inorganic mineral acids like sulfuric acid. Research in this area focuses on its efficiency, selectivity, and potential for recovery and reuse. For instance, sulfonic acid-functionalized materials are being developed as solid acid catalysts, which simplifies catalyst separation from the reaction products and reduces corrosive and toxic waste. mdpi.com While much of this research is broad, the principles apply to specific sulfonic acids like the 2,4,5-trimethyl derivative. The use of sulfonic acids in the synthesis of pyrylium (B1242799) salts and other complex organic molecules highlights their catalytic utility. redalyc.org

Organic Synthesis: In organic synthesis, the 2,4,5-trimethylbenzenesulfonyl group can be incorporated into molecules to modify their properties or to act as a leaving group in nucleophilic substitution reactions. The synthesis of various organic compounds, including those with potential biological activity, can involve intermediates derived from or related to this compound. For example, related trimethylbenzene derivatives are used as precursors for various fine chemicals, including pharmaceuticals and materials. google.comgoogle.com

Below is a data table summarizing the key properties of this compound.

| Property | Value |

| Chemical Formula | C₉H₁₂O₃S |

| Molecular Weight | 200.258 g/mol |

| CAS Number | 3453-84-7 |

| Appearance | Solid (typical) |

| Synonyms | Pseudocumenesulfonic acid |

This data is compiled from publicly available chemical information databases. sigmaaldrich.comuni.lusigmaaldrich.com

Properties

IUPAC Name |

2,4,5-trimethylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-6-4-8(3)9(5-7(6)2)13(10,11)12/h4-5H,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFDZNGIWELUYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304033 | |

| Record name | 2,4,5-trimethylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3453-84-7 | |

| Record name | 2,4,5-Trimethylbenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3453-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethylbenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3453-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4,5-trimethylbenzenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-TRIMETHYLBENZENE-5-SULFONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,4,5 Trimethylbenzenesulfonic Acid

Established Preparative Routes for 2,4,5-Trimethylbenzenesulfonic Acid

The primary method for synthesizing this compound is through the sulfonation of 1,2,4-trimethylbenzene (B165218), also known as pseudocumene. thsci.comwikipedia.org

Considerations in Sulfonation Processes

Sulfonation of aromatic compounds involves the introduction of a sulfo group (–SO3H) onto the aromatic ring. This is an electrophilic aromatic substitution reaction. masterorganicchemistry.comlibretexts.orgyoutube.com For the sulfonation of pseudocumene, the choice of sulfonating agent and reaction conditions are critical to ensure the desired isomer is the major product.

Common sulfonating agents include:

Concentrated Sulfuric Acid (H₂SO₄): This is a widely used and cost-effective sulfonating agent. youtube.comyoutube.com

Fuming Sulfuric Acid (Oleum): This is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid and is a more potent sulfonating agent. libretexts.orgyoutube.com The active electrophile in these reactions is believed to be SO₃ or protonated SO₃ (HSO₃⁺). masterorganicchemistry.comyoutube.com

The reaction is typically carried out by heating the aromatic compound with the sulfonating agent. The temperature and reaction time are key parameters that influence the yield and isomeric distribution of the product. The sulfonation of benzene (B151609) is a reversible reaction, and this principle can be applied to control the formation of specific isomers. libretexts.orglibretexts.org

Synthesis and Isolation of Crystalline Hydrates

This compound readily forms crystalline hydrates, with the dihydrate being a well-characterized form. rsc.org

Methodologies for Obtaining Monocrystalline this compound Dihydrate

Monocrystalline this compound dihydrate can be isolated and its structure determined through techniques such as X-ray diffraction analysis and vibrational spectroscopy. rsc.org The dihydrate has been found to crystallize in the monoclinic system. rsc.org

The crystal structure reveals a two-dimensional hydrogen bond network formed between the dioxonium (B1252973) ion (H₅O₂⁺) and the oxygen atoms of the sulfonate group. rsc.org The number of water molecules associated with the acid can vary with environmental humidity, with up to 2.5 water molecules per sulfonate group being observed at high humidity before deliquescence occurs. rsc.org

Table 1: Crystallographic Data for this compound Dihydrate rsc.org

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.7445(3) |

| b (Å) | 7.5360(3) |

| c (Å) | 9.9477(4) |

| α (°) | 90 |

| β (°) | 92.123(4) |

| γ (°) | 90 |

| Volume (ų) | 580.17(4) |

| Z | 2 |

| Calculated Density (g cm⁻³) | 1.353 |

| Temperature (K) | 150 |

Functionalization and Derivatization Strategies

The aromatic ring of this compound can be further functionalized, for example, through nitration.

Nitration of this compound to Produce Dinitro Derivatives

Nitration is a classic electrophilic aromatic substitution reaction that introduces one or more nitro groups (–NO₂) onto the benzene ring. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). libretexts.orgchemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). libretexts.orglibretexts.org

The directing effects of the substituents already present on the benzene ring determine the position of the incoming nitro group. The methyl groups are activating and ortho-, para-directing, while the sulfonic acid group is deactivating and meta-directing. The interplay of these directing effects will influence the isomeric composition of the dinitro-substituted products. The synthesis of dinitro-substituted aromatic compounds often involves direct nitration of a mononitro precursor. wustl.eduresearchgate.net

Structural Elucidation and Molecular Characterization of 2,4,5 Trimethylbenzenesulfonic Acid Dihydrate

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction is a cornerstone technique for determining the precise arrangement of atoms within a crystalline solid. units.it For 2,4,5-trimethylbenzenesulfonic acid dihydrate, this analysis has revealed a wealth of information about its solid-state structure.

Through single-crystal X-ray diffraction analysis, it has been determined that this compound dihydrate crystallizes in the monoclinic system. rsc.org The key parameters defining the unit cell at a temperature of 150 K have been identified and are presented in the table below. rsc.org

| Crystal System Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a | 7.7445(3) Å |

| b | 7.5360(3) Å |

| c | 9.9477(4) Å |

| α | 90° |

| β | 92.123(4)° |

| γ | 90° |

| Volume (V) | 580.17(4) ų |

| Z (molecules per unit cell) | 2 |

| Calculated Density (dcalc) | 1.353 g cm⁻³ |

Table 1: Crystallographic data for this compound dihydrate at 150 K. rsc.org

A significant feature of the crystal structure of this compound dihydrate is the presence of an extensive two-dimensional hydrogen bond network. rsc.org This network is primarily formed by interactions between the dioxonium (B1252973) ion (H₅O₂⁺) and the oxygen atoms of the sulfonate group (SO₃⁻). rsc.org Such hydrogen-bonded networks are crucial in stabilizing the crystal lattice and influencing the material's physical properties.

The X-ray diffraction data confirms the formation of a dioxonium ion (H₅O₂⁺) within the crystal structure. rsc.org This cationic species, consisting of two water molecules sharing a proton, plays a central role in the hydrogen-bonding framework. The analysis indicates that the proton within the H₅O₂⁺ ion is shifted from the midpoint of the strong hydrogen bond towards one of the two water molecules. rsc.org This asymmetric arrangement can be represented as O⋯H⁺–O. rsc.org

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides complementary information to X-ray diffraction by probing the vibrational modes of molecules. These methods are particularly sensitive to the nature of chemical bonds and intermolecular interactions, such as hydrogen bonding.

The vibrational characteristics of this compound dihydrate and its deuterated analogue (where hydrogen is replaced by deuterium) have been extensively studied using IR absorption, Attenuated Total Reflectance (ATR) IR, and Raman spectroscopy over a wide spectral range (50–4000 cm⁻¹). rsc.org The data obtained from these measurements support the findings from the X-ray diffraction analysis, particularly concerning the structure of the hydrated proton species. rsc.org

A key finding from the vibrational spectroscopic studies is the observation of shifts in the positions of the proton and deuterium (B1214612) within the H₅O₂⁺ and D₅O₂⁺ cations, respectively. rsc.org The spectra confirm that the proton (or deuteron) is not centrally located between the two oxygen atoms of the water molecules. Instead, it is shifted towards one of the oxygen atoms, leading to a structure that is more accurately described as O⋯H⁺–O rather than O⋯H⁺⋯O. rsc.org This displacement is a critical detail in understanding the nature of the strong hydrogen bond within the dioxonium ion in this specific crystalline environment. The spectroscopic data regarding the formation and structure of the dioxonium ion are in satisfactory agreement with the results obtained from X-ray diffraction. rsc.org

Correlation of Spectroscopic Signatures with X-ray Diffraction Data

The structural elucidation of this compound dihydrate is significantly enhanced by correlating the data obtained from spectroscopic methods, such as Infrared (IR) and Raman spectroscopy, with the precise molecular geometry determined by single-crystal X-ray diffraction. This integrated approach allows for a comprehensive understanding of the compound's solid-state structure, where vibrational modes observed in the spectra can be assigned to specific bonds, functional groups, and intermolecular interactions within the crystal lattice.

A pivotal study by Pisareva et al. in 2018 provided a detailed analysis of this compound dihydrate, successfully isolating it in a monocrystalline state and characterizing it through both X-ray diffraction and vibrational spectroscopy. rsc.org The X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁, confirming the precise arrangement of the atoms and the presence of a unique hydrated proton structure. rsc.org

The spectroscopic analysis, which included IR absorption, Raman, and Attenuated Total Reflectance (ATR) IR spectra, was conducted over a wide range of wavenumbers (50–4000 cm⁻¹). rsc.org A key finding from this combined analysis was the satisfactory agreement between the spectroscopic data related to the formation of a dioxonium ion (H₅O₂⁺) and the structural details provided by X-ray diffraction. rsc.org

The crystal structure is characterized by a two-dimensional hydrogen bond network. This network is formed by the dioxonium ion and the oxygen atoms of the sulfonate group. rsc.org The vibrational spectra exhibit characteristic bands that correspond to the stretching and bending modes of the functional groups within the molecule and the water molecules of hydration. The presence and nature of the dioxonium ion, as identified by X-ray diffraction, are directly reflected in the vibrational spectra. For instance, the O-H stretching vibrations of the water molecules and the hydronium ion component of the dioxonium cation give rise to distinct bands in the IR spectrum.

Furthermore, the study noted a shift of the proton and deuterium (in the deuterated dihydrate) within the H₅O₂⁺ and D₅O₂⁺ cations, respectively. Instead of being centrally located, the proton shifts towards one of the two water molecules, represented as O···H⁺···O → O···H⁺–O. rsc.org This structural detail, elucidated by crystallography, explains the specific frequencies and shapes of the vibrational bands associated with the hydrated proton in the IR and Raman spectra.

The correlation between the spectroscopic and crystallographic data is summarized in the following tables, which present the key X-ray diffraction parameters and a selection of important vibrational bands and their assignments.

Table 1: Crystallographic Data for this compound Dihydrate

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 7.7445(3) |

| b (Å) | 7.5360(3) |

| c (Å) | 9.9477(4) |

| α (°) | 90 |

| β (°) | 92.123(4) |

| γ (°) | 90 |

| Volume (ų) | 580.17(4) |

| Z | 2 |

| Calculated Density (g cm⁻³) | 1.353 |

| Temperature (K) | 150 |

| R₁ | 0.0323 |

Data sourced from Pisareva et al. (2018). rsc.org

Table 2: Selected Vibrational Band Assignments for this compound Dihydrate

| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopic Method |

| 3400 - 2800 | O-H stretching (H₂O and H₅O₂⁺) | IR, Raman |

| 3100 - 3000 | Aromatic C-H stretching | IR, Raman |

| 2980 - 2850 | Aliphatic C-H stretching (CH₃ groups) | IR, Raman |

| 1700 - 1600 | H-O-H bending (H₂O) | IR, Raman |

| 1470 - 1440 | Asymmetric C-H bending (CH₃ groups) | IR, Raman |

| 1380 - 1370 | Symmetric C-H bending (CH₃ groups) | IR, Raman |

| 1250 - 1120 | Asymmetric SO₃⁻ stretching | IR, Raman |

| 1050 - 1010 | Symmetric SO₃⁻ stretching | IR, Raman |

| ~900 | O-H out-of-plane bending (associated with H₅O₂⁺) | IR |

| 600 - 500 | SO₃⁻ bending modes | IR, Raman |

Note: The wavenumbers are approximate and can vary slightly based on the specific experimental conditions. The assignments are based on established literature values for similar functional groups and the detailed analysis presented by Pisareva et al. (2018). rsc.org

Computational Chemistry and Theoretical Modeling of 2,4,5 Trimethylbenzenesulfonic Acid Systems

Density Functional Theory (DFT) Studies on Hydrate (B1144303) Structures

DFT calculations have proven to be a powerful tool for investigating the structural and electronic properties of 2,4,5-trimethylbenzenesulfonic acid and its hydrates. researchgate.net These computational methods allow for the optimization of molecular geometries and the prediction of various spectroscopic and thermodynamic properties, offering insights that complement experimental findings. mdpi.commdpi.comnih.gov

Studies have successfully employed DFT, often using functionals like B3LYP with basis sets such as 6-311G(d,p), to model the compound. mdpi.commdpi.comnih.gov The optimized geometric structures derived from these calculations are found to be in good agreement with experimental data, validating the computational approach. researchgate.netmdpi.com

A significant focus of DFT studies has been on the hydrate forms of this compound, particularly the dihydrate. X-ray diffraction analysis has shown that this compound dihydrate crystallizes in a monoclinic system. rsc.org In this structure, a dioxonium (B1252973) ion (H₅O₂⁺) and the oxygen atom of the sulfonate group form a two-dimensional hydrogen bond network. rsc.org Spectroscopic data align well with the X-ray diffraction analysis, confirming the formation of the dioxonium ion. rsc.org

Simulation of Water Adsorption Processes on Crystal Surfaces

Computational simulations, particularly Grand Canonical Monte Carlo (GCMC) simulations, have been employed to understand the adsorption of water molecules onto the crystal surfaces of materials. researchgate.netosti.gov These simulations can predict preferential adsorption sites and model the packing of water molecules at various pressures. researchgate.net

In the case of this compound dihydrate, it has been observed that the number of water molecules per sulfonate group can increase to 2.5 within a relative air humidity range of 7–84% due to the adsorption of additional water molecules. rsc.org Further increases in humidity lead to the deliquescence of the compound. rsc.org The proton conductivity of the material is directly influenced by the humidity, with measurements showing a range of 10⁻⁹ to 10⁻⁵ S cm⁻¹ in the 7–58% relative humidity interval at 298 K. rsc.org The maximum conductivity is achieved at a water-to-sulfonate group ratio of [H₂O]/[SO₃⁻] = 2.2. rsc.org

Atomistic-level insights from simulations show that strong interactions between water and the material can lead to the formation of a single layer of water molecules along channel walls, followed by capillary condensation at lower relative humidity compared to systems with weaker interactions. osti.gov

Elucidation of Proton Transport Pathways through Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the intricate mechanisms of proton transfer. researchgate.net These methods can map out the energy landscapes of proton migration, identifying the key intermediates and transition states involved in the process.

Proton transfer is a fundamental chemical reaction, and in systems like this compound, it is often mediated by water molecules. nih.govamolf.nl The Grotthuss-like conduction mechanism, where a proton is transferred through a hydrogen-bonded network of water molecules, is a common pathway. nih.govamolf.nl This long-range proton transfer requires a specific, activated solvent configuration to facilitate the charge movement. nih.gov

Determination of Energetic Barriers for Proton Migration

A key aspect of understanding proton transport is the determination of the energetic barriers for proton migration. These barriers dictate the rate of proton transfer. nih.gov Computational methods can calculate these energy barriers, which are often represented as double-well potentials. nih.gov

Pressure can significantly influence these barriers by altering the distances between donor and acceptor atoms. nih.gov A decrease in the distance between the proton donor and acceptor upon compression generally leads to a lower energy barrier for proton migration. nih.gov For instance, in some cocrystal systems, the energy barrier for proton transfer is predicted to be extremely low, even at ambient temperatures. nih.gov DFT calculations have been used to show that the existence of water molecules can significantly lower the energy barrier for proton and electron transfer. rsc.orgnih.gov

Role of Water Molecule Count in Proton Transfer Efficiency

The number of water molecules involved in the proton transfer process plays a critical role in its efficiency. amolf.nl Studies on model systems have shown that the rate of proton transfer can decrease significantly with each additional water molecule separating the acid and the base. amolf.nl

Proton Transport Phenomena and Electrical Conductivity of 2,4,5 Trimethylbenzenesulfonic Acid Dihydrate

Measurement of Proton Conductivity by Impedance Spectroscopy

The proton conductivity of 2,4,5-trimethylbenzenesulfonic acid dihydrate has been primarily investigated using impedance spectroscopy. This technique measures the opposition of a material to the flow of alternating current as a function of frequency. By analyzing the impedance data, it is possible to determine the bulk conductivity of the material.

For this compound dihydrate, impedance spectroscopy measurements have revealed a proton conductivity in the range of 10⁻⁹ to 10⁻⁵ S cm⁻¹ at 298 K, within a relative humidity interval of 7–58%. rsc.org The crystal structure of this compound, determined by X-ray diffraction analysis, is monoclinic. rsc.org This crystalline nature provides a well-defined framework for studying proton movement. The structure contains a two-dimensional hydrogen bond network formed by dioxonium (B1252973) ions (H₅O₂⁺) and the oxygen atoms of the sulfonate groups, which is crucial for proton transport. rsc.org

Influence of Environmental Humidity on Proton Conductivity and Aggregation State

Environmental humidity plays a critical role in the proton conductivity and the physical state of this compound dihydrate. The presence of water molecules is essential for facilitating proton transport.

Research has shown that as the relative humidity of the surrounding air increases from 7% to 84%, the number of water molecules per sulfonate group in the compound increases to 2.5 through the adsorption of additional water molecules. rsc.org This increased hydration leads to a significant enhancement in proton conductivity. The maximum conductivity is achieved at a [H₂O]/[SO₃⁻] ratio of 2.2. rsc.org However, a further increase in humidity beyond this point results in the deliquescence of the compound, where it absorbs enough moisture from the atmosphere to dissolve. rsc.org

The strong dependence of proton conductivity on relative humidity is a common characteristic of sulfonic acid-based proton conductors. sci-hub.boxresearchgate.net The water molecules not only participate in the proton transport mechanism but also influence the material's structural integrity.

| Relative Humidity (%) | Proton Conductivity (S cm⁻¹) at 298 K | State of Aggregation |

| 7-58 | 10⁻⁹ – 10⁻⁵ | Solid |

| >84 | - | Deliquescence |

Mechanisms of Proton Conduction (e.g., Proton Relay Mechanism)

The primary mechanism for proton conduction in hydrated sulfonic acids like this compound dihydrate is believed to be a proton relay mechanism, often referred to as the Grotthuss mechanism. In this process, protons are not transported as individual entities over long distances. Instead, a proton from a hydronium ion (or a dioxonium ion in this case) hops to an adjacent water molecule. This is followed by the reorientation of the water molecules to allow for the next hop, creating a chain-like transfer of protons through the hydrogen-bonded network.

In this compound dihydrate, the presence of a 2D hydrogen bond network involving dioxonium ions (H₅O₂⁺) and sulfonate groups provides the necessary pathways for this proton relay. rsc.org Spectroscopic data, including IR and Raman spectra, have confirmed the formation of these dioxonium ions and have shown that the proton within the H₅O₂⁺ cation is shifted towards one of the two water molecules, which is a key feature of the proton relay system. rsc.org This structural arrangement facilitates the efficient transfer of protons through the material.

Comparison of Proton Conductive Properties with Other Related Sulfonic Acids

When comparing the proton conductive properties of this compound dihydrate with other sulfonic acids, several factors come into play, including the degree of sulfonation, the molecular structure, and the level of hydration.

For instance, Nafion®, a widely used perfluorosulfonic acid polymer membrane, exhibits high proton conductivity, on the order of 0.1 S cm⁻¹ at 80 °C and high humidity. sandia.gov This is significantly higher than that of this compound dihydrate. The high conductivity of Nafion is attributed to its well-defined phase-separated structure with interconnected hydrophilic domains containing sulfonic acid groups that form efficient proton transport channels. sandia.gov

Other studies on sulfonated aromatic polymers have also shown a direct correlation between the density of sulfonic acid groups and proton conductivity. acs.orgresearchgate.net Generally, a higher concentration of sulfonic acid groups leads to increased water uptake and, consequently, higher proton conductivity. researchgate.net However, this can also lead to excessive swelling and reduced mechanical stability, a trade-off that needs to be managed in the design of proton exchange membranes. acs.org

The proton conductivity of this compound dihydrate, while lower than that of state-of-the-art polymer electrolytes, provides a valuable model system for understanding the fundamental aspects of proton conduction in a crystalline environment. The well-defined structure allows for a more direct correlation between the atomic-level arrangement and the macroscopic transport properties.

| Compound/Material | Proton Conductivity (S cm⁻¹) | Conditions |

| This compound Dihydrate | 10⁻⁹ – 10⁻⁵ | 298 K, 7–58% RH rsc.org |

| Nafion® | ~0.1 | 80 °C, High Humidity sandia.gov |

| Sulfonated Poly(ether sulfone) (SPES-50%) | ~0.127 | 80 °C, 100% RH acs.org |

| PES-SAOF-20% | 0.19 | 80 °C, 100% RH acs.org |

Research Applications and Potential Research Trajectories for 2,4,5 Trimethylbenzenesulfonic Acid

Role as an Intermediate in Fine Chemical Synthesis

2,4,5-Trimethylbenzenesulfonic acid is utilized as a crucial intermediate in the multi-step synthesis of other valuable chemical compounds. guidechem.com Its primary role is often as a precursor or a reactant in processes that require the introduction of or modification of the trimethylbenzene moiety.

A significant and well-documented application is its use in the production of 2,3,5-trimethyl-p-benzoquinone. This quinone derivative is a vital intermediate in the industrial synthesis of Vitamin E acetate. The synthetic route involves the sulfonation of 1,2,4-trimethylbenzene (B165218) (pseudocumene) to yield this compound. This intermediate then undergoes subsequent nitration and reduction steps to form 3,6-diaminopseudocumene, which is oxidized to produce the target pseudocumoquinone. researchgate.net This pathway highlights the compound's importance in the synthesis of complex organic molecules with significant commercial and industrial value.

Beyond this specific pathway, the compound is generally recognized as a useful acid catalyst and acidifier in various organic synthesis reactions. guidechem.com Its strong acidic nature, coupled with the specific steric and electronic effects of the three methyl groups on the aromatic ring, can influence reaction pathways and selectivity.

Exploration in Pharmaceutical Intermediate Development

The role of this compound in pharmaceutical intermediate development is primarily linked to its function in the synthesis of Vitamin E, a compound widely used in pharmaceutical preparations and dietary supplements. researchgate.net While chemical suppliers may list the compound under the category of "pharmaceutical intermediates," detailed public research or patents explicitly naming it as a direct precursor for other specific active pharmaceutical ingredients (APIs) are not widely available. tradeboss.comechemi.comlookchem.com

Its utility is inferred from the broader class of sulfonic acids, which are integral to medicinal chemistry for their ability to act as catalysts or to form stable salts, improving the solubility and bioavailability of drug substances. The synthesis of 2,3,5-trimethyl-p-benzoquinone from this compound serves as a clear, albeit indirect, link to the pharmaceutical industry.

Advanced Materials Science Applications

In the realm of materials science, this compound has been identified in specific applications, particularly in coating technologies. A European patent describes its use as a suitable organic acid for creating stable coating solutions for diazotype materials. google.com In this context, it functions as a stabilizing agent, likely controlling the pH and preventing premature reactions within the light-sensitive diazo coating, ensuring the material's shelf-life and proper function during the diazotyping reproduction process. google.com

Furthermore, research into the fundamental properties of this compound suggests potential for broader materials science applications. A study titled "Synthesis, structure and proton conductivity of this compound dihydrate" indicates an academic interest in its potential as a proton-conducting material. Materials with high proton conductivity are essential for the development of technologies such as proton-exchange membranes (PEMs) for fuel cells. While this research points to a potential trajectory, direct application as a precursor for specific polymer functionalization is not yet substantially documented in available literature.

Concluding Perspectives and Future Research Directions

Prospects for Novel Synthetic Methodologies and Derivatization Routes

The synthesis of 2,4,5-trimethylbenzenesulfonic acid typically relies on the sulfonation of pseudocumene (1,2,4-trimethylbenzene). Future research could focus on optimizing this process and exploring new derivatization pathways.

Novel Synthetic Methodologies:

Current sulfonation methods often employ strong acids like sulfuric acid, which can lead to side reactions and purification challenges. researchgate.net Future research could explore milder and more selective synthetic routes. The use of solid acid catalysts or alternative sulfonating agents could offer improved yields and easier work-up procedures. Furthermore, intramolecular cross-coupling reactions of sulfonic acid derivatives, potentially using photoredox catalysis, could open up new avenues for creating complex molecules from this compound precursors. rsc.org

Derivatization Routes:

The sulfonic acid group is a versatile functional handle for a wide array of chemical transformations. Future work should explore the derivatization of this compound to create a library of novel compounds. For instance, conversion to the corresponding sulfonyl chloride would provide a key intermediate for the synthesis of sulfonamides and sulfonate esters. osti.gov Derivatization techniques using reagents like trimethylamine (B31210) or triethylamine (B128534) for alkyl esters of sulfonic acids could be systematically investigated. nih.gov Additionally, methods developed for the derivatization of other sulfonic acids, such as using trimethyloxonium (B1219515) tetrafluoroborate, could be adapted for this compound, enabling easier characterization by techniques like gas chromatography-mass spectrometry. osti.gov

A summary of potential derivatization approaches is presented in Table 1.

Table 1: Potential Derivatization Routes for this compound

| Derivative Type | Potential Reagents | Potential Applications |

|---|---|---|

| Sulfonyl Halides | Thionyl chloride, Oxalyl chloride | Intermediate for sulfonamides, sulfonate esters |

| Sulfonamides | Amines, Ammonia | Pharmaceuticals, agrochemicals |

| Sulfonate Esters | Alcohols, Phenols | Organic synthesis, prodrugs |

Potential for Developing Advanced Proton-Conducting Materials

A significant area of future research lies in the potential application of this compound and its derivatives in the development of advanced proton-conducting materials, particularly for fuel cell membranes. researchgate.netnih.gov

Sulfonated aromatic polymers are a promising class of materials for proton exchange membranes (PEMs) in fuel cells, offering potential advantages over perfluorinated membranes like Nafion in terms of cost and performance at higher temperatures. researchgate.netnih.gov The sulfonic acid groups provide the necessary sites for proton conduction. The incorporation of this compound moieties into polymer backbones could lead to novel PEMs with tailored properties. The trimethyl substitution pattern would influence the polymer's morphology, potentially creating well-defined hydrophilic and hydrophobic domains that are crucial for efficient proton transport. researchgate.net

Future research in this area could involve:

Polymer Synthesis: Synthesizing novel polymers and copolymers incorporating this compound as a monomer or a pendant group.

Membrane Fabrication and Characterization: Fabricating membranes from these new polymers and evaluating their key properties, such as proton conductivity, water uptake, dimensional stability, and mechanical strength. acs.org

Composite Materials: Exploring the use of this compound to functionalize fillers, such as porous aromatic frameworks (PAFs), to create composite membranes with enhanced proton conductivity at high temperatures and low humidity. mdpi.com

The proton conductivity of such novel materials could be compared with existing sulfonated polymer systems, as shown in the comparative data in Table 2.

Table 2: Proton Conductivity of Selected Sulfonated Polymer Membranes

| Polymer System | Proton Conductivity (S/cm) | Temperature (°C) | Relative Humidity (%) |

|---|---|---|---|

| Nafion 211 | 0.124 | 80 | 95 |

| Sulfonated poly(ether sulfone) (SPES) | 0.19 | 80 | 100 |

| Graft sulfonated poly(phenylene sulfide (B99878) sulfone) (G-sPSS-1.47) | 0.099 - 0.21 | 25 - 90 | In water |

This table presents data for existing materials to provide a benchmark for potential future materials based on this compound.

Theoretical Advancements in Understanding Intermolecular Interactions and Proton Dynamics

Computational and theoretical studies can provide invaluable insights into the fundamental properties of this compound, guiding experimental work.

Intermolecular Interactions:

The specific arrangement of the methyl and sulfonic acid groups in this compound will dictate its intermolecular interactions, such as hydrogen bonding and π-π stacking. researchgate.net Computational methods, like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis, can be employed to model and quantify these interactions. nih.govacs.org Understanding these interactions is crucial for predicting crystal packing, solubility, and the behavior of the molecule in condensed phases. Theoretical analysis of the intermolecular interactions within polymers incorporating this sulfonic acid could help in designing materials with optimal morphology for proton conduction. acs.org

Proton Dynamics:

The efficiency of proton transfer is central to the function of proton-conducting materials. Theoretical models can be used to study the dynamics of proton transfer from the sulfonic acid group to neighboring molecules, such as water or other proton acceptors. rsc.orgusu.edu These studies can elucidate the proton transfer mechanism (e.g., Grotthuss vs. vehicle mechanism) and calculate the energy barriers associated with this process. acs.org Such theoretical insights are critical for designing materials with high proton mobility. Furthermore, theoretical studies on proton-coupled electron transfer (PCET) could reveal potential applications in bioenergetics or catalysis. nih.gov

A summary of relevant theoretical approaches and their potential applications to this compound is provided in Table 3.

Table 3: Theoretical Approaches and Their Potential Applications

| Theoretical Method | Focus of Study | Potential Insights for this compound |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms | Optimization of synthetic routes, prediction of reactivity |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of intermolecular interactions | Understanding of crystal packing and material morphology |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion and interactions | Prediction of bulk properties, study of proton transport in membranes |

By pursuing these research directions, the scientific community can unlock the full potential of this compound, moving it from a relatively obscure chemical compound to a valuable building block for new materials and a subject of fundamental scientific inquiry.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2,4,5-trimethylbenzenesulfonic acid, and how can reaction conditions be optimized?

- The synthesis typically involves sulfonation of 1,2,4-trimethylbenzene (pseudocumene) using concentrated sulfuric acid or oleum. Optimization focuses on controlling temperature (80–120°C) and reaction time (4–8 hours) to maximize yield while minimizing side products like polysulfonated derivatives. Post-synthesis neutralization with sodium hydroxide can isolate the sodium salt form for improved stability .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Key techniques include:

- HPLC : To assess purity (>98%) using reverse-phase columns and UV detection at 254 nm.

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the substitution pattern (e.g., aromatic protons at δ 7.2–7.8 ppm and methyl groups at δ 2.3–2.6 ppm).

- Mass Spectrometry (ESI-MS) : Validates molecular weight (200.25 g/mol) and detects impurities .

Q. What solvent systems are suitable for dissolving this compound in experimental settings?

- The compound is highly soluble in polar solvents like water, methanol, and ethanol (solubility >50 mg/mL at 25°C). For non-polar matrices, dimethyl sulfoxide (DMSO) or acetonitrile can be used, though solubility decreases to ~10 mg/mL. Sonication or mild heating (40–50°C) may enhance dissolution .

Q. How should researchers prepare standard solutions for quantitative analysis of this compound?

- Dissolve 10 mg of the acid in 1 L of deionized water to create a 50 µM stock solution. Calibrate using a certified reference material (CRM) and validate via UV-Vis spectroscopy (λ_max = 220 nm). Store at 4°C in amber glass to prevent photodegradation .

Advanced Research Questions

Q. What are the kinetic and thermodynamic stability profiles of this compound under varying pH and temperature conditions?

- The compound is stable at pH 2–7 (t₁/₂ > 6 months at 25°C). Above pH 8, hydrolysis of the sulfonic acid group occurs, forming sulfate ions and pseudocumenol. At elevated temperatures (>100°C), decomposition accelerates, producing trace aromatic hydrocarbons (e.g., trimethylbenzene). Stability studies should use thermogravimetric analysis (TGA) and ion chromatography .

Q. How does this compound interact with biological macromolecules, and what assays are suitable for studying these interactions?

- The sulfonic acid group can bind to positively charged residues in proteins (e.g., lysine). Use:

- Isothermal Titration Calorimetry (ITC) : To measure binding affinity (Kd) with model proteins like bovine serum albumin (BSA).

- Fluorescence Quenching : Monitor tryptophan emission shifts upon interaction.

- Molecular Dynamics Simulations : Predict binding modes using software like GROMACS .

Q. What computational methods are effective for modeling the electronic properties of this compound?

- Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV), acidity (pKa ~0.8), and electrostatic potential maps. Solvent effects (water) are modeled via the Polarizable Continuum Model (PCM) .

Q. How can researchers resolve contradictions in reported solubility or stability data across studies?

- Conduct controlled replicate experiments under standardized conditions (e.g., ICH guidelines). Use high-purity reagents and validate instrumentation with CRMs. Cross-reference findings with structural analogs (e.g., 3,5-diamino-2,4,6-trimethylbenzenesulfonic acid) to identify trends in substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.